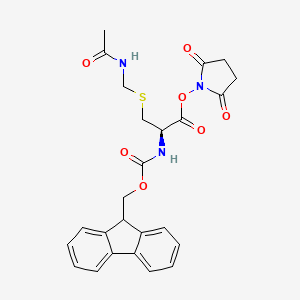![molecular formula C11H15N5 B1442853 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine CAS No. 1249085-98-0](/img/structure/B1442853.png)
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Overview
Description
The compound “4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
A series of ((4-([1,2,4]triazolo[4,3-b][1,2,4,5] methyl) benzo-hydrazide derivatives was designed, synthesized, and evaluated for their inhibition activities against five tumor cells and c-Met kinase in vitro . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring substituted by a phenyl group . The structure also includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
- Anticonvulsant Activities: Compounds structurally related to 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine, specifically tetrahydrothieno[3,2‐b]pyridine derivatives with triazole and other heterocycle substituents, demonstrated notable anticonvulsant activities. These compounds showed promising results in experimental methods evaluating anticonvulsant activity, with certain compounds indicating better safety profiles compared to clinical drugs like carbamazepine and ethosuximide. The interactions of these compounds with gamma-aminobutyric acid A (GABAA) receptors and their potential effects on the GABA system were also explored (Wang et al., 2019).
- Neuroprotective Potential: A series of thiazolotriazolopyrimidine compounds were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed activity in mitigating haloperidol-induced catalepsy and oxidative stress in mice, indicating their potential as agents for the treatment of Parkinson’s disease. Computational studies affirmed their promise, adhering to Lipinski’s rule of five, marking them as potentially promising agents (Azam et al., 2010).
Analgesic and Anti-inflammatory Effects
- Analgesic Activity: Compounds with similar structural motifs to this compound showed analgesic activity. Specifically, derivatives of imidazo[4,5-b]pyridin-2-ones and triazolo[4,5-b]pyridines were prepared and tested for analgesic and anti-inflammatory effects. Certain derivatives demonstrated superior analgesic activity compared to codeine and d-propoxyphene without showing narcotic characteristics (Clark et al., 1978).
Other Potential Applications
- Compounds closely related to this compound were studied for various pharmacological effects, including potential applications in treating hypertension, as selective inhibitors of serotonin uptake (potential antidepressants), and as inhibitors of human renin, indicating a broad range of therapeutic potential (Roberts et al., 1990).
Mechanism of Action
Target of Action
The primary target of the compound 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition prevents the phosphorylation of the kinase, thereby disrupting the signal transduction pathways it is involved in .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration . The downstream effects of this disruption can lead to the inhibition of cell growth and proliferation, particularly in cancer cells where the HGF/c-Met pathway is often overactive .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting the activity of c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway, leading to a decrease in cell proliferation and survival .
properties
IUPAC Name |
6-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-2-3-10-13-14-11(16(10)15-8)9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCVVJGZZQDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3CCNCC3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)






![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)

![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
